molecular formula C11H12F3NO B13601394 3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol

3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol

Cat. No.: B13601394
M. Wt: 231.21 g/mol
InChI Key: WSQICQXIODPTTB-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to an azetidin-3-ol structure. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol typically involves the reaction of 4-(trifluoromethyl)benzyl bromide with azetidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the azetidin-3-ol moiety can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Trifluoromethyl)phenyl)azetidin-3-ol: Similar structure but with a phenyl group instead of a benzyl group.

    3-(4-(Trifluoromethyl)benzyl)azetidine: Lacks the hydroxyl group present in 3-(4-(Trifluoromethyl)benzyl)azetidin-3-ol.

    3-(4-(Trifluoromethyl)benzyl)azetidin-3-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides a site for further chemical modifications.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-ol

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)5-10(16)6-15-7-10/h1-4,15-16H,5-7H2

InChI Key

WSQICQXIODPTTB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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